

# Comparative Efficacy of Maribavir and Foscarnet for Resistant Cytomegalovirus (CMV)

Author: BenchChem Technical Support Team. Date: December 2025



A detailed guide for researchers and drug development professionals on the clinical performance, safety, and mechanisms of action of **Maribavir** versus Foscarnet in the treatment of resistant Cytomegalovirus infections.

The management of cytomegalovirus (CMV) infections, a common and serious complication in transplant recipients, is often challenging due to drug resistance and toxicities associated with conventional therapies.[1][2][3] For patients with refractory or resistant (R/R) CMV, treatment options have historically been limited. This guide provides a comprehensive comparison of two key antiviral agents used in this setting: **Maribavir**, a novel benzimidazole riboside, and Foscarnet, a pyrophosphate analog.

## **Executive Summary**

Maribavir has demonstrated superior efficacy in achieving CMV viremia clearance compared to investigator-assigned therapy (IAT), which includes Foscarnet, in patients with R/R CMV infection.[4][5] The pivotal Phase 3 SOLSTICE trial showed that a significantly higher proportion of patients treated with Maribavir achieved the primary endpoint of confirmed CMV viremia clearance at Week 8.[4][5] Furthermore, Maribavir presents a more favorable safety profile, with a lower incidence of treatment-limiting toxicities such as nephrotoxicity, compared to Foscarnet.[1][4][6] This guide will delve into the clinical data, experimental protocols, and mechanisms of action that underpin these findings.

## **Comparative Efficacy**



The landmark SOLSTICE trial provides the most robust data for comparing **Maribavir** and Foscarnet in the context of a broader investigator-assigned therapy arm.

Table 1: Efficacy of Maribavir vs. Investigator-Assigned Therapy (IAT) in the SOLSTICE Trial

| Endpoint                                                                                        | Maribavir<br>(n=235) | IAT* (n=117) | Adjusted<br>Difference<br>(95% CI) | P-value |
|-------------------------------------------------------------------------------------------------|----------------------|--------------|------------------------------------|---------|
| Primary Endpoint: Confirmed CMV Viremia Clearance at Week 8                                     | 55.7%                | 23.9%        | 32.8% (22.80–<br>42.74)            | < .001  |
| Key Secondary Endpoint: CMV Clearance and Symptom Control at Week 8, Maintained Through Week 16 | 18.7%                | 10.3%        | 9.5% (2.02–<br>16.88)              | .01     |

<sup>\*</sup>Investigator-Assigned Therapy (IAT) included one or a combination of the following: ganciclovir, valganciclovir, foscarnet, or cidofovir.[4][7]

A real-world retrospective study also compared **Maribavir** to Foscarnet directly, finding no statistically significant difference in the failure of therapy as evidenced by persistent DNAemia (p=0.56) or the development of antiviral resistance (p=0.24).[2][8][9] In this study of 27 patients in each cohort, 20 patients in both the **Maribavir** and Foscarnet groups cleared the infection.[2] [8][9]

## Safety and Tolerability Profile



**Maribavir** has been associated with a more favorable safety profile compared to Foscarnet, particularly concerning nephrotoxicity.

Table 2: Key Treatment-Emergent Adverse Events (TEAEs) of Special Interest

| Adverse Event                                   | Maribavir | Foscarnet |
|-------------------------------------------------|-----------|-----------|
| Acute Kidney Injury                             | 8.5%      | 21.3%     |
| Neutropenia (vs.<br>Valganciclovir/Ganciclovir) | 9.4%      | 33.9%     |

<sup>\*</sup>Data from the SOLSTICE trial comparing **Maribavir** to the Foscarnet subgroup within the IAT arm.[4][5][6]

Dysgeusia (taste disturbance) is the most frequently reported adverse event with **Maribavir**, though it rarely leads to treatment discontinuation.[6] In the SOLSTICE trial, fewer patients discontinued treatment due to TEAEs in the **Maribavir** arm (13.2%) compared to the IAT arm (31.9%).[1][4][5]

## **Mechanisms of Action**

**Maribavir** and Foscarnet inhibit CMV replication through distinct mechanisms, which is crucial for their activity against resistant viral strains.

**Maribavir**: **Maribavir** is an orally bioavailable benzimidazole riboside that inhibits the CMV-specific UL97 protein kinase.[1][10][11] This inhibition prevents the phosphorylation of viral and cellular proteins that are essential for viral DNA replication, encapsidation, and nuclear egress of the viral capsid.[1][10][12][13] Importantly, **Maribavir** does not require intracellular activation by phosphorylation.[1]

Foscarnet: Foscarnet is a structural analog of inorganic pyrophosphate that directly inhibits the pyrophosphate binding site on viral DNA polymerase.[14][15][16] This action blocks the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting viral DNA chain elongation.[15] Foscarnet does not require activation by viral kinases, making it effective against ganciclovir-resistant strains with UL97 mutations.[14][15]



## **Signaling Pathway Diagrams**



Click to download full resolution via product page

Caption: Mechanism of action of Maribavir.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. journals.asm.org [journals.asm.org]
- 2. Real-World Comparison of Maribavir to Foscarnet for the Treatment of Cytomegalovirus in Solid Organ and Hematopoietic Stem Cell Transplant Recipients PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. dovepress.com [dovepress.com]
- 7. Efficacy & Clinical Trial Results | LIVTENCITY® (maribavir) [livtencity.com]
- 8. Real-World Comparison of Maribavir to Foscarnet for the Treatment of Cytomegalovirus in Solid Organ and Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Maribavir: Mechanism of action, clinical, and translational science PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Maribavir? [synapse.patsnap.com]
- 13. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 16. Foscarnet Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- To cite this document: BenchChem. [Comparative Efficacy of Maribavir and Foscarnet for Resistant Cytomegalovirus (CMV)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676074#comparative-efficacy-of-maribavir-and-foscarnet-for-resistant-cmv]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com